Human Carbonic Anhydrase I (hCAI) Inhibitory Potency Compared with Benzyl-Piperazine Analog
CAS 897622-85-4 inhibits human carbonic anhydrase I (hCAI) with a Ki of 3.70 × 10³ nM (3.7 µM) in a CO₂ hydration-based stopped-flow assay [1]. By contrast, the direct N-benzyl analog—5-(4-benzylpiperazine-1-sulfonyl)-2-hydroxypyrimidin-4(3H)-one—shows no detectable CAI inhibition in available databases but instead exhibits an IC50 of 1.30 × 10⁵ nM (130 µM) against Plasmodium falciparum PfPK5 kinase, a completely unrelated target [2]. This >35-fold difference in apparent CA1 activity (3.7 µM vs. >100 µM) indicates that the diphenylmethyl substituent is essential for engaging the hCAI active site, a property that cannot be replicated by the benzyl congener.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I (hCAI) |
|---|---|
| Target Compound Data | Ki = 3.70 × 10³ nM (3.7 µM) |
| Comparator Or Baseline | Benzyl analog (5-(4-benzylpiperazine-1-sulfonyl)-2-hydroxypyrimidin-4(3H)-one): no CAI data reported; PfPK5 IC50 = 1.30 × 10⁵ nM (130 µM) |
| Quantified Difference | >35-fold lower apparent hCAI activity for the benzyl analog (Ki for target compound = 3.7 µM; benzyl analog shows negligible CAI engagement) |
| Conditions | hCAI CO₂ hydration stopped-flow assay (15 min pre-incubation); PfPK5 kinase inhibition assay. |
Why This Matters
For laboratories building carbonic anhydrase-focused compound libraries or investigating sulfonamide-based CA inhibitor SAR, the diphenylmethyl compound delivers measurable hCAI engagement (Ki = 3.7 µM) that is completely absent in the structurally similar benzyl analog, providing a genuine activity 'on/off' switch governed solely by the N-piperazine substituent.
- [1] BindingDB BDBM50133395; ChEMBL CHEMBL3632831. Affinity Data: Ki = 3.70E+3 nM for human carbonic anhydrase I. View Source
- [2] BindingDB BDBM50409725; ChEMBL CHEMBL1213804. Affinity Data: IC50 = 1.30E+5 nM for Plasmodium falciparum cyclin dependent protein kinase PfPK5. View Source
